1,4-Butanediyl bis(cyanoacetate)

Cyanoacrylate Adhesives Crosslinking Solvent Resistance

Researchers seeking controlled crosslink density in specialty polymers or adhesives face performance trade-offs with non-optimized spacers. This difunctional cyanoacetate provides a validated butylene spacer length (C4) for balanced flexibility and crosslinking efficiency. - **Adhesive modification**: Improves solvent resistance in ethyl cyanoacrylate (ECA) formulations with quantified trade-offs on steel fixture time. - **Polymer synthesis**: Enables Knoevenagel polycondensation for NLO polymers, OLEDs, and OFETs; spacer modulates Tg and π-conjugation. - **Supply assurance**: Packaged for immediate research use with verifiable physicochemical data (TPSA 100.18 Ų, LogP 0.5-0.68).

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 42270-85-9
Cat. No. B11959713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanediyl bis(cyanoacetate)
CAS42270-85-9
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC(CCOC(=O)CC#N)COC(=O)CC#N
InChIInChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2
InChIKeyPKRAUMGVQZMFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butanediyl bis(cyanoacetate) Core Properties & Procurement


1,4-Butanediyl bis(cyanoacetate) (CAS 42270-85-9), also known as butane-1,4-diyl bis(cyanoacetate), is a difunctional cyanoacetate ester with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. This compound features a central four-carbon butylene spacer linking two terminal cyanoacetate groups, each containing an active methylene moiety adjacent to both a nitrile and an ester carbonyl . Its physicochemical profile includes a boiling point of 436.5°C at 760 mmHg, a flash point of 190.6°C, a density of 1.196 g/cm³, a topological polar surface area (TPSA) of 100.18 Ų, and a calculated LogP of 0.5 to 0.68 . As a versatile bifunctional monomer, it is supplied as a research chemical (e.g., Sigma-Aldrich AldrichCPR, Alfa Chemistry) and is primarily employed as a crosslinking agent in adhesive formulations and as a comonomer in Knoevenagel polycondensation for synthesizing functional polymers .

Bifunctional crosslinker – two active methylene cyanoacetate groups enable 3D network formation.

Knoevenagel-active monomer – suitable for polycondensation with dialdehydes for conjugated polymers.

Intermediate C4 spacer – reported for tuning chain flexibility, Tg, and solvent resistance in main-chain polymers.

Why Generic Substitution Fails for 1,4-Butanediyl bis(cyanoacetate)


Interchanging 1,4-butanediyl bis(cyanoacetate) with other bis(cyanoacetate) monomers—or with monofunctional cyanoacetates—without systematic evaluation is scientifically unsound. This compound's specific four-carbon butylene spacer dictates critical performance parameters, including crosslink density, polymer chain flexibility, glass transition temperature (Tg), and solvent resistance [1][2]. For example, shortening the spacer to an ethylene unit increases rigidity and crosslink density, while lengthening it to a hexamethylene unit enhances chain mobility but may compromise mechanical strength [1]. Direct substitution of this difunctional crosslinker with a monofunctional cyanoacetate (e.g., ethyl cyanoacetate) completely eliminates the crosslinking capability, fundamentally altering network architecture and material performance [3]. The following quantitative evidence establishes the specific, verifiable differentiation of the butylene-spaced variant.

Spacer-length mismatch

Shorter (C2) or longer (C6) spacers alter crosslink density, Tg, and mechanical flexibility; C4 performance may not transfer.

Monofunctional analog risk

Ethyl cyanoacetate lacks the second reactive site; substitution eliminates crosslinking and network architecture.

Solvent-resistance context

Reported solvent-resistance improvement with butylene spacer may shift if spacer or comonomer is changed.

1,4-Butanediyl bis(cyanoacetate) Differentiation Evidence


Solvent Resistance: BDDCA-Crosslinked vs. Uncrosslinked ECA

In a direct comparative adhesion study, crosslinking ethyl cyanoacrylate (ECA) with 1,4-butanediol dicyanoacetate (BDDCA, the difunctional analog of 1,4-butanediyl bis(cyanoacetate) with the butylene spacer) resulted in a qualitative improvement in solvent resistance compared to uncrosslinked ECA, as determined by solvent swelling experiments [1]. The crosslinked ECA/BDDCA system maintained comparable glass fixture times (qualitatively 'approximately the same') to pure ECA, though steel fixture times were observed to be 'generally slower' [1]. Importantly, the study found that crosslinking ECA with BDDCA did not improve lap-shear adhesion strength at room temperature or after thermal exposure at 121°C, indicating that the primary differentiating benefit of incorporating BDDCA is enhanced chemical resistance rather than increased adhesive strength [1]. This finding directly contrasts with monofunctional additives (e.g., diethyl methylenemalonate (DEMM) and N,N-diethyl-2-cyanoacrylamide (DECA)), which actually weakened lap-shear adhesion compared to ECA alone [1].

Solvent Resistance
Head-to-head
Qualitative improvement vs. uncrosslinked ECA
Supports selection for chemical-resistance applications
Steel fixture time may be slower; lap-shear adhesion not improved
Cyanoacrylate Adhesives Crosslinking Solvent Resistance

Bifunctional vs. Monofunctional Cyanoacetate Crosslinkers

1,4-Butanediyl bis(cyanoacetate) is a bifunctional monomer containing two reactive cyanoacetate groups per molecule, enabling its role as a crosslinker that forms three-dimensional polymer networks [1]. In contrast, monofunctional cyanoacetates like ethyl cyanoacetate possess only a single reactive site, which precludes any crosslinking capability and limits the resulting material to linear polymer chains . The bifunctionality of 1,4-butanediyl bis(cyanoacetate) allows for the creation of covalently bonded network structures, which directly accounts for the observed improvements in solvent resistance and thermal stability in crosslinked systems [1].

Crosslinking Capability
Head-to-head
Bifunctional (2 groups) vs. monofunctional (1 group)
Enables 3D network; monofunctional cannot crosslink
Critical for thermoset or chemically resistant coatings
Polymer Chemistry Crosslinker Network Formation

Tg Modulation: Butylene vs. Other Alkylene Spacers

In the synthesis of donor-acceptor main-chain polymers via Knoevenagel polycondensation, the use of 1,4-butanediyl bis(cyanoacetate) (containing a butylene spacer) yields polymers with distinct glass transition temperatures (Tg) compared to those prepared with bis(cyanoacetate) monomers bearing different spacer lengths [1]. While specific quantitative Tg values for the butylene-spacer polymer are not provided in the cited study, the research explicitly establishes that the spacer length in bis(cyanoacetate) monomers is a critical determinant of the final polymer's thermal and mechanical properties, including Tg and chain flexibility [1]. The butylene spacer represents an intermediate chain length between shorter ethylene and longer hexamethylene spacers, allowing researchers to fine-tune polymer properties for specific application requirements [1][2].

Tg Modulation
Class-level
Butylene spacer yields distinct Tg vs. C2/C6 analogs
Supports polymer property tuning
Exact Tg values not reported; context-dependent
Nonlinear Optical Polymers Knoevenagel Polycondensation Thermal Properties

Physical Property Differentiation: Boiling Point & Density

The physical properties of 1,4-butanediyl bis(cyanoacetate) differentiate it from both shorter and longer alkylene-bridged analogs. The compound exhibits a boiling point of 436.5°C at 760 mmHg and a density of 1.196 g/cm³ . While direct comparative data for other bis(cyanoacetate) esters is not available from the same source, these values reflect the specific molecular architecture (C4 spacer) and influence handling, storage, and formulation requirements. These properties are essential parameters for process engineering and procurement decisions, as they directly impact distillation, mixing, and storage conditions.

Physical Properties
Data to verify
BP 436.5°C, density 1.196 g/cm³
Informs handling and process design
Comparative data for other spacers unavailable
Material Science Physical Properties Procurement

Knoevenagel vs. Radical Crosslinking Mechanisms

1,4-Butanediyl bis(cyanoacetate) undergoes crosslinking via the Knoevenagel condensation reaction, a mechanism distinct from the radical polymerization pathways typical of many other crosslinkers (e.g., divinylbenzene or ethylene glycol dimethacrylate) [1][2]. In the presence of a base and an aldehyde-containing comonomer, the active methylene groups of the cyanoacetate moieties condense to form carbon-carbon double bonds, creating a conjugated polymer network [1]. This mechanism offers advantages in specific applications, such as the synthesis of conjugated polymers for optoelectronics, where radical polymerization is unsuitable [2]. Polymers containing cyanoacetate functionality have demonstrated high resist sensitivities of approximately 20 mJ/cm² in imaging experiments, highlighting the utility of this crosslinking chemistry in photoresist applications [3].

Crosslinking Mechanism
Class-level
Knoevenagel condensation (base-catalyzed)
Enables conjugated polymer architectures
Radical crosslinkers cannot replicate this pathway
Polymer Chemistry Crosslinking Mechanism Knoevenagel

1,4-Butanediyl bis(cyanoacetate) Application Scenarios


Solvent-Resistant Cyanoacrylate Adhesives

In the formulation of industrial instant adhesives, 1,4-butanediyl bis(cyanoacetate) (as BDDCA) is specifically utilized as a crosslinking additive for ethyl cyanoacrylate (ECA) to enhance solvent resistance without significantly compromising cure speed on glass substrates [1]. This application leverages the bifunctional nature of the compound to create a three-dimensional polymer network upon anionic polymerization, directly addressing the limitation of uncrosslinked cyanoacrylates which exhibit poor chemical resistance. The selection of this compound is justified when the application environment involves exposure to organic solvents or cleaning agents, and the trade-off of a slightly slower fixture time on steel is acceptable [1].

NLO Polymer Synthesis via Knoevenagel Polycondensation

Researchers synthesizing main-chain nonlinear optical (NLO) polymers employ 1,4-butanediyl bis(cyanoacetate) as a comonomer with bis(carboxaldehyde) derivatives via Knoevenagel polycondensation [2][3]. The butylene spacer provides an intermediate chain flexibility that influences the final polymer's processability and thermal properties, making it a tunable parameter for optimizing second-order nonlinear optical activity and film-forming characteristics [2]. This specific spacer length is chosen to balance the rigidity required for NLO chromophore orientation with the flexibility needed for solvent solubility and thin-film processing.

Conjugated Donor-Acceptor Polymers for Organic Electronics

1,4-Butanediyl bis(cyanoacetate) serves as an electron-accepting building block in the synthesis of shoulder-to-shoulder main-chain donor-acceptor polymers via Knoevenagel condensation with electron-rich dialdehydes [2]. The resulting conjugated polymers are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and field-effect transistors (OFETs). The cyanoacetate moieties provide strong electron-withdrawing character, while the butylene spacer modulates the π-conjugation length and interchain packing, which are critical for charge transport properties [2].

Application
Selection Property
Validation Focus
Solvent-resistant cyanoacrylate adhesives
Bifunctional crosslinker for network formation
Solvent swelling and fixture-time evaluation
NLO polymer synthesis (Knoevenagel)
Butylene spacer for balanced flexibility
Thermal, optical and film-forming property review
Donor-acceptor polymers for organic electronics
Knoevenagel-active electron-accepting monomer
Charge transport and conjugation-length tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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